4-Ethoxy-3-isopropylbenzaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-Ethoxy-3-isopropylbenzaldehyde” can be represented by the InChI code: 1S/C12H16O3/c1-4-14-12-7-10 (8-13)5-6-11 (12)15-9 (2)3/h5-9H,4H2,1-3H3
. This indicates the presence of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms in the molecule .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
4-Ethoxy-3-isopropylbenzaldehyde is involved in the synthesis of various chemical compounds. A study described the synthesis of certain triazolone derivatives using 3-ethoxy-4-hydroxybenzaldehyde, a compound closely related to this compound, demonstrating its utility in creating new chemical entities (Yüksek et al., 2005). Another study focused on the synthesis and characterization of bis-aldehyde monomers and their conductive polyazomethines, where derivatives of this compound were utilized (Hafeez et al., 2019).
Catalysis and Reactions
This compound plays a role in catalysis. A study demonstrated its use in aldol condensation reactions as a catalyst, highlighting its effectiveness in chemical synthesis (Vrbková et al., 2015). Additionally, it was involved in the synthesis of Schiff base ligands and their complexes, indicating its versatility in complex chemical reactions (Kumar & Radhakrishnan, 2011).
Analytical Chemistry
In analytical chemistry, derivatives of this compound have been used as derivatization agents for aldehydes and carboxylic acids, showing its utility in analytical applications (Eggink et al., 2010).
Material Science
This compound finds applications in material science, such as in the synthesis of electrically conductive materials and study of their properties (Hafeez et al., 2019). Its derivatives are also used in the preparation and study of various complex molecular structures (Takekuma et al., 2002).
Pharmaceutical Research
While specific studies on this compound in pharmaceutical research were not found, its structural analogs and derivatives have been investigated for potential medical applications, like in the synthesis of compounds with anticancer properties (Quiroga et al., 1998).
Safety and Hazards
The safety data sheet for a similar compound, benzaldehyde, indicates that it is a combustible liquid and harmful if swallowed . It can cause skin and eye irritation, and may cause respiratory irritation . It may also damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .
Properties
IUPAC Name |
4-ethoxy-3-propan-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-12-6-5-10(8-13)7-11(12)9(2)3/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZGHUKLYCIHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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